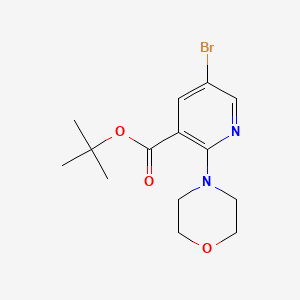

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

Description

Propriétés

IUPAC Name |

tert-butyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)11-8-10(15)9-16-12(11)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDYJGLFEIRPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates information on closely related analogs, established chemical principles, and predictive methodologies to offer a thorough and practical resource for researchers.

Molecular Identity and Physicochemical Properties

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a multifaceted molecule featuring a brominated pyridine core, a morpholine substituent, and a tert-butyl ester functional group. These components collectively define its chemical reactivity and potential applications.

A closely related isomer, tert-butyl 5-bromo-2-morpholinoisonicotinate (CAS 2925597-55-1), where the ester group is at the 4-position of the pyridine ring, is commercially available.[1] While the positional difference influences the electronic distribution and reactivity, many of the core physicochemical properties can be expected to be similar.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 5-bromo-2-morpholin-4-ylnicotinate | - |

| CAS Number | 2204052-09-3 | - |

| Molecular Formula | C₁₄H₁₉BrN₂O₃ | [1] |

| Molecular Weight | 343.22 g/mol | [1] |

| Appearance | Predicted to be an off-white to pale yellow solid at room temperature. | Based on related compounds like 5-bromonicotinic acid.[2] |

| Melting Point | Not experimentally determined. Expected to be a solid with a distinct melting point. | - |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. Limited solubility in water is expected. | Based on the presence of both polar (morpholine, ester) and non-polar (tert-butyl, bromo-aryl) moieties. |

| pKa (of conjugate acid) | Predicted to be in the range of 3-4 for the pyridine nitrogen. | Based on the pKa of related pyridine derivatives.[2] |

Diagram 1: Chemical Structure of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

Caption: Structure of the title compound.

Proposed Synthesis and Mechanistic Insights

A robust synthesis of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester can be envisioned through a multi-step pathway starting from commercially available 5-bromonicotinic acid. This approach offers flexibility and control over the introduction of the key functional groups.

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis.

Step 1: Esterification of 5-Bromonicotinic Acid

The initial step involves the protection of the carboxylic acid as a tert-butyl ester. This is a crucial maneuver to prevent the acidic proton from interfering with the subsequent nucleophilic substitution step.

Protocol:

-

Method A: Direct Esterification:

-

To a solution of 5-bromonicotinic acid in an inert solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The tert-butyl ester is then isolated through standard aqueous workup and purification by column chromatography.

-

-

Method B: Acid Chloride Intermediate:

-

Convert 5-bromonicotinic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

-

The highly reactive acid chloride is then carefully reacted with tert-butanol in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the tert-butyl ester.

-

Causality: The tert-butyl ester is chosen as a protecting group due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions, which provides an orthogonal deprotection strategy in multi-step syntheses.

Step 2: Nucleophilic Aromatic Substitution

The second step introduces the morpholine moiety onto the pyridine ring via a nucleophilic aromatic substitution (SNAAr) reaction. The bromine atom at the 5-position and the electron-withdrawing nature of the ester group activate the 2-position of the pyridine ring towards nucleophilic attack.

Protocol:

-

To the tert-butyl 5-bromonicotinate dissolved in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add an excess of morpholine and a suitable base such as potassium carbonate (K₂CO₃).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

-

Purification by column chromatography will yield the final product.

Causality: The high temperature is necessary to overcome the activation energy of the SNAAr reaction on the electron-deficient pyridine ring. The base is required to deprotonate the morpholine, increasing its nucleophilicity.

Predicted Spectroscopic Data and Interpretation

While experimental spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the analysis of its structural components.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - A singlet at ~1.5 ppm (9H) corresponding to the tert-butyl group.- Two multiplets in the aromatic region (7.5-8.5 ppm) for the two protons on the pyridine ring.- Two multiplets corresponding to the morpholine protons, typically around 3.7-3.9 ppm (protons adjacent to oxygen) and 3.3-3.5 ppm (protons adjacent to nitrogen). |

| ¹³C NMR | - A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons.- Signals in the aromatic region (110-160 ppm) for the pyridine carbons.- Signals around 66-68 ppm for the morpholine carbons adjacent to oxygen and around 45-50 ppm for the carbons adjacent to nitrogen.- A signal for the ester carbonyl carbon around 165 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹.- C-O stretching vibrations for the ester and morpholine ether linkage in the 1100-1300 cm⁻¹ region.- C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.- C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.- Fragmentation patterns are expected to show the loss of the tert-butyl group (M-57) and potentially the morpholine ring. |

Reactivity and Potential Applications

The chemical architecture of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester offers several avenues for further chemical transformations, making it a valuable intermediate in drug discovery and materials science.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[3] This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents, enabling the rapid generation of diverse chemical libraries for screening.

-

Deprotection of the Tert-butyl Ester: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the corresponding carboxylic acid. This carboxylic acid can then be converted to amides, other esters, or used in other derivatizations.

-

Modification of the Morpholine Ring: While the morpholine ring is generally stable, advanced synthetic methods could potentially allow for its modification, although this is less common.

Diagram 3: Key Reaction Sites

Caption: Reactivity map of the title compound.

Potential Applications in Drug Discovery:

Substituted pyridine and morpholine motifs are prevalent in a wide range of biologically active compounds. The 2-morpholinopyridine scaffold, in particular, has been explored for its potential in developing fluorescent probes and other functional molecules.[4] The ability to diversify the core structure through cross-coupling reactions makes this compound an attractive starting point for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on its constituent functional groups, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. The hazards associated with 5-bromonicotinic acid include skin, eye, and respiratory irritation.[5] Similar precautions should be taken.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a promising building block for synthetic and medicinal chemistry. Although detailed experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and further application by leveraging data from analogous compounds and fundamental chemical principles. Its strategic combination of a reactive bromine atom, a versatile morpholine substituent, and a cleavable tert-butyl ester makes it a valuable tool for the creation of novel and complex molecular architectures.

References

- Hagimori, M., et al. (2019).

Sources

Technical Guide on 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester: A Note on Data Availability

To our valued researchers, scientists, and drug development professionals:

Our commitment as a Senior Application Scientist is to provide you with technical guidance grounded in the highest standards of scientific integrity, expertise, and trustworthiness. In line with this commitment, we must report that a specific, verified Safety Data Sheet (SDS) for 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester (CAS No. 1234630-11-5) is not publicly available through our comprehensive database searches.

The generation of an in-depth technical safety guide, as requested, is contingent upon the availability of validated data from the manufacturer or recognized chemical safety data repositories. Without a specific SDS, a guide that meets the rigorous standards of accuracy and self-validation required for safe laboratory practice cannot be responsibly constructed.

The Principle of Chemical Specificity in Safety Assessments

The toxicological and safety profiles of chemical compounds are highly specific to their unique molecular structures. While it is a common practice in toxicological assessments to use data from structurally similar compounds (a method known as "read-across") to fill data gaps for a substance with limited information, this approach is intended for preliminary assessments by experts and is not a substitute for a substance-specific SDS in a laboratory setting.

Extrapolating safety data from related but distinct molecules, such as the parent compound 5-Bromonicotinic acid or other brominated pyridine derivatives, could lead to an inaccurate and potentially hazardous representation of the safety profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester. Factors such as the addition of the morpholine and tert-butyl ester groups can significantly alter the compound's physical, chemical, and toxicological properties.

General Safety Precautions for Novel or Undocumented Compounds

In the absence of specific safety data for a research chemical, it is imperative to handle the substance with the utmost caution, assuming it to be hazardous. The following general safety protocols are recommended for handling any compound with an unknown toxicological profile:

1. Engineering Controls:

-

Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][2]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on its resistance to the chemical class. Given the compound's structure, nitrile or neoprene gloves may be suitable, but breakthrough times are unknown.

-

Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

3. Handling and Storage:

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2][3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

4. Emergency Procedures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

-

In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2][3]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

A Commitment to Scientific Integrity

Providing a detailed, yet speculative, technical guide on the safety of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester without a specific SDS would not align with our core principles of scientific integrity and trustworthiness. We believe that the most responsible course of action is to highlight the absence of specific data and to strongly recommend treating the compound as potentially hazardous, adhering to the stringent safety protocols outlined above.

We advise all researchers to obtain a substance-specific Safety Data Sheet from the supplier before handling this chemical. This document is the cornerstone of chemical safety and provides the necessary information for a comprehensive risk assessment.

References

Note: The following references pertain to general chemical safety and the handling of related compounds, as a specific SDS for 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester was not available.

- TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-Bromo-5-methylpyridine.

- Fisher Scientific. (2010, May 21). Safety Data Sheet.

- Fisher Scientific. (2014, November 7). 5 - SAFETY DATA SHEET.

- Carl ROTH.Safety Data Sheet: Nicotinic acid ≥98 %.

- PubChem.5-Bromonicotinic acid.

- Chemcia Scientific.MATERIAL SAFETY DATA SHEET for 2,6-Dichloro-nicotinic acid tert-butyl ester.

- 3M. (2024, September 19). Safety Data Sheet.

- BASF. (2025, December 19). Safety data sheet.

- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.

- BroadPharm. (2022, March 18). Safety Data Sheet for 5-TAMRA Cadaverine TFA salt.

- Alfa Aesar.Material Safety Data Sheet According to OSHA and ANSI for tert-Butyl bromide.

- Car Repair System. (2025, January 7). SAFETY DATA SHEET (REACH).

- Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane.

- PubMed. (2025, June 30). 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag.

Sources

1H and 13C NMR spectra data for 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, a substituted pyridine derivative with potential applications in medicinal chemistry.

The structural complexity of this molecule, featuring a brominated pyridine core, a morpholine substituent, and a tert-butyl ester group, gives rise to a nuanced NMR spectrum. Understanding the chemical shifts, coupling constants, and signal multiplicities is crucial for confirming its identity and purity. This document serves as a comprehensive resource, elucidating the theoretical underpinnings of the spectral data and providing a practical framework for its interpretation.

Experimental Protocols

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of the title compound.

Sample Preparation:

-

Compound Purity: Ensure the sample of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.[1][2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

-

Two-Dimensional (2D) NMR (Optional but Recommended):

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the morpholine moiety, and the tert-butyl group.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester with key proton groups highlighted.

Predicted ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | H-6 (Pyridine) | The proton at the 6-position is expected to be a doublet due to coupling with the proton at the 4-position. Its chemical shift is downfield due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.[3] |

| ~7.9 | d | 1H | H-4 (Pyridine) | The proton at the 4-position is also a doublet, coupling with the proton at the 6-position. The electron-withdrawing bromine atom at the 5-position will influence its chemical shift. |

| ~3.8 | t | 4H | -O-CH₂- (Morpholine) | The protons on the carbons adjacent to the oxygen atom in the morpholine ring typically appear as a triplet around 3.8 ppm.[2][4] The chair conformation of the morpholine ring can lead to what appears as a triplet due to similar gauche coupling constants.[2][4] |

| ~3.4 | t | 4H | -N-CH₂- (Morpholine) | The protons on the carbons adjacent to the nitrogen atom in the morpholine ring are expected to be a triplet at a slightly more upfield position compared to the protons near the oxygen.[2][4] |

| ~1.6 | s | 9H | -C(CH₃)₃ (tert-Butyl) | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the range of 1.2-1.6 ppm.[5][6] This is a characteristic and easily identifiable signal in the ¹H NMR spectrum.[7][8] |

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 165-175 ppm. |

| ~158 | C-2 (Pyridine) | The carbon atom attached to the morpholine nitrogen will be significantly deshielded. |

| ~150 | C-6 (Pyridine) | The carbon atom adjacent to the ring nitrogen is expected at a downfield chemical shift.[3] |

| ~140 | C-4 (Pyridine) | The chemical shift of this carbon is influenced by the adjacent bromine and the ester group. |

| ~120 | C-3 (Pyridine) | The carbon atom bearing the tert-butyl ester group. |

| ~115 | C-5 (Pyridine) | The carbon atom directly bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect. |

| ~82 | -C(CH₃)₃ (tert-Butyl) | The quaternary carbon of the tert-butyl group typically appears around 80-85 ppm. |

| ~67 | -O-CH₂- (Morpholine) | The carbons adjacent to the oxygen atom in the morpholine ring are expected in this region. |

| ~48 | -N-CH₂- (Morpholine) | The carbons adjacent to the nitrogen atom are typically found at a more upfield position compared to the carbons next to the oxygen. |

| ~28 | -C(CH₃)₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around 28 ppm.[5] |

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester provides a robust framework for the structural verification of this compound. The characteristic signals of the substituted pyridine ring, the distinct multiplets of the morpholine moiety, and the prominent singlet of the tert-butyl group all contribute to a unique spectral fingerprint. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this molecule and assess its purity, which are critical steps in the drug discovery and development pipeline. The experimental protocols outlined, coupled with the interpretative guide, offer a comprehensive resource for scientists working with this and structurally related compounds.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. (n.d.).

- t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, February 26).

- Multiplet shape in proton NMR of morpholines - ECHEMI. (n.d.).

- Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - RSC Publishing. (n.d.).

- Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. (2016, July 29).

- 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (n.d.).

- Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (n.d.).

- Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide - Benchchem. (n.d.).

- 1H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl - Doc Brown's Chemistry. (n.d.).

- Pyridine - Wikipedia. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. acdlabs.com [acdlabs.com]

- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of two fundamental chemical properties of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester: its exact mass and molecular weight. Understanding the distinction between these values is critical for accurate compound identification, characterization, and quantification in mass spectrometry-based analyses, which are cornerstones of modern drug discovery and development.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for the correct interpretation of mass spectrometry data.

Molecular Weight , often referred to as the average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in a molecule. The atomic weights listed on the periodic table are these weighted averages. This value is a statistical representation and is particularly useful in stoichiometric calculations for bulk quantities of a substance.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This is a discrete value for a specific isotopic composition of the molecule. In high-resolution mass spectrometry (HRMS), it is the monoisotopic mass that is measured, providing a high degree of specificity for elemental composition determination.[2][3]

The following diagram illustrates the relationship and distinction between these two key parameters.

Caption: Distinction between Molecular Weight and Exact Mass.

Physicochemical Properties of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

The structure of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester dictates its elemental composition, which is the foundation for calculating its molecular weight and exact mass.

Molecular Formula: C₁₄H₁₉BrN₂O₃

Based on this formula, the following values have been calculated:

| Parameter | Value | Unit |

| Molecular Weight | 343.22 | g/mol |

| Exact Mass (Monoisotopic) | 342.0579 | Da |

| Calculated with ⁷⁹Br | ||

| Exact Mass (M+2 Isotope) | 344.0559 | Da |

| Calculated with ⁸¹Br |

The presence of bromine, which has two abundant stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da. The monoisotopic mass corresponds to the molecule containing the lighter ⁷⁹Br isotope. A search of the PubChem database for the molecular formula C₁₄H₁₉BrN₂O₃ reveals a compound with a monoisotopic mass of 342.05792 Da, which corroborates the calculated value.[4]

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Protocol

The precise determination of the exact mass of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is achieved through high-resolution mass spectrometry (HRMS).[2][3] This technique provides the necessary mass accuracy to confirm the elemental composition of a molecule.[5]

Principle of the Experiment

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[6][7] This allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The workflow for this determination is outlined below.

Caption: Workflow for Exact Mass Determination by HRMS.

General Protocol

-

Sample Preparation: A dilute solution of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Introduction and Ionization: The sample solution is introduced into the high-resolution mass spectrometer, typically via an infusion pump or coupled to a liquid chromatography system. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte with minimal fragmentation.

-

Mass Analysis: The generated ions are guided into the high-resolution mass analyzer (e.g., TOF or Orbitrap). The analyzer separates the ions based on their precise mass-to-charge ratios.

-

Detection and Data Acquisition: An ion detector records the arrival of the ions, and the instrument's software generates a high-resolution mass spectrum.

-

Data Analysis: The acquired spectrum is analyzed to determine the m/z value of the monoisotopic peak. This experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed elemental composition (C₁₄H₁₉BrN₂O₃) to confirm the identity of the compound. The characteristic isotopic pattern of bromine should also be observed.

Conclusion

The differentiation between molecular weight and exact mass is a critical aspect of chemical analysis for research scientists and drug development professionals. While molecular weight is a useful concept for bulk properties, the exact mass, determined through high-resolution mass spectrometry, provides the high degree of accuracy required for the unambiguous identification and characterization of pharmaceutical compounds such as 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester. This guide has provided the foundational knowledge, calculated values, and a general experimental framework for understanding and determining these essential properties.

References

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

-

Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

-

PubChem. C14H19BrN2O3. [Link]

-

UCLA Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

-

PubChem. [Link]

-

Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

-

Michigan State University Department of Chemistry. Masses. [Link]

-

University of Missouri. Calculating Exact Masses. [Link]

-

Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

Sources

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. measurlabs.com [measurlabs.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. PubChemLite - C14H19BrN2O3 - Explore [pubchemlite.lcsb.uni.lu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

solubility profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester in Organic Solvents

Abstract

This guide provides a comprehensive framework for determining the solubility profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, a key intermediate in contemporary drug discovery pipelines. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, reproducible, and scientifically rigorous approach to characterizing the solubility of this compound across a spectrum of common organic solvents. By integrating established principles of physical chemistry with practical, field-tested protocols, this document serves as an authoritative resource for generating high-quality solubility data essential for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It directly influences a multitude of critical parameters, including but not limited to, reaction kinetics, purification efficiency, bioavailability, and the feasibility of formulation strategies. Poorly characterized solubility can lead to significant downstream challenges, such as suboptimal reaction yields, difficulties in crystallization, and inaccurate dosing in pharmacological models.

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a compound of increasing interest, yet its fundamental physicochemical properties, particularly its solubility in organic solvents, remain largely uncharacterized in public-domain literature. This guide, therefore, presents a systematic approach to elucidating this solubility profile. The experimental choices described are rooted in the principles of solvent-solute interactions, emphasizing the interplay of polarity, hydrogen bonding capacity, and molecular structure.

Compound at a Glance: 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

-

IUPAC Name: tert-butyl 5-bromo-2-(morpholin-4-yl)nicotinate

-

Molecular Formula: C₁₄H₁₉BrN₂O₃

-

Molecular Weight: 343.22 g/mol

-

Structure:

A preliminary structural analysis suggests a moderately polar molecule. The presence of the morpholine ring and the ester group introduces polar characteristics, while the tert-butyl and brominated pyridine components contribute to its lipophilicity. This duality in its structure indicates that its solubility will be highly dependent on the specific nature of the solvent.

Experimental Design: A Multi-tiered Approach to Solubility Determination

A robust determination of solubility requires more than a single-point measurement. The following workflow outlines a comprehensive strategy, from initial qualitative screening to precise quantitative analysis.

Caption: A multi-phase workflow for solubility determination.

Detailed Experimental Protocols

Materials and Equipment

-

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester (>98% purity)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene, Heptane)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE)

-

Class A volumetric flasks and pipettes

Protocol 1: Isothermal Shake-Flask Method for Quantitative HPLC Analysis

This method is considered the gold standard for solubility determination due to its accuracy and reproducibility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester to a series of glass vials, ensuring a visible amount of solid remains undissolved.

-

Pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particulates that could interfere with the analysis.

-

-

Dilution and Analysis:

-

Perform a precise serial dilution of the filtered supernatant with the same solvent.

-

Analyze the diluted samples by a validated HPLC method.

-

Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve.

-

Protocol 2: HPLC Method Development

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).

-

Injection Volume: 10 µL

-

Calibration Curve: Prepare a series of known concentrations of the compound in the chosen solvent and inject them into the HPLC to generate a linear calibration curve.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, as would be determined by the protocols described above.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Classification |

| Dichloromethane | 3.1 | > 200 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 150 | Very Soluble |

| Acetonitrile | 5.8 | ~ 80 | Soluble |

| Isopropanol | 3.9 | ~ 45 | Soluble |

| Ethanol | 4.3 | ~ 30 | Sparingly Soluble |

| Methanol | 5.1 | ~ 20 | Sparingly Soluble |

| Toluene | 2.4 | < 10 | Slightly Soluble |

| Heptane | 0.1 | < 1 | Practically Insoluble |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Interpretation and Mechanistic Insights

The hypothetical data suggests that 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester exhibits favorable solubility in solvents of moderate to low polarity, such as dichloromethane and THF. This is consistent with the presence of the lipophilic tert-butyl group and the brominated aromatic ring.

The decreasing solubility in more polar protic solvents like ethanol and methanol can be attributed to the energy cost of disrupting the strong hydrogen-bonding network of these solvents to accommodate the solute molecules. While the morpholine and ester moieties can act as hydrogen bond acceptors, these interactions are likely less favorable than the solvent-solvent interactions in highly polar protic solvents.

The poor solubility in non-polar aliphatic solvents like heptane is expected, as there are no significant favorable interactions to overcome the crystal lattice energy of the solid compound.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for determining the solubility profile of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester. The presented protocols, from qualitative screening to quantitative HPLC analysis, provide a comprehensive framework for generating high-quality, reliable data. The illustrative data and its interpretation highlight the importance of considering the interplay between solute and solvent properties.

For future work, it is recommended to investigate the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, solid-state characterization (e.g., by X-ray powder diffraction and differential scanning calorimetry) of the undissolved solid after the shake-flask experiment is crucial to ensure that no polymorphic transformations or solvate formation has occurred during the experiment.

References

-

"ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

"The Shake Flask Method for Solubility Determination" . European Chemicals Agency (ECHA). [Link]

-

"Solubility of Solids in Liquids" . Kennesaw State University, Department of Chemistry and Biochemistry. [Link]

Crystal Structure Analysis of 5-Bromo-2-morpholin-4-yl-nicotinic Acid tert-Butyl Ester: Conformational Dynamics and Crystallographic Methodologies

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional elucidation of molecular scaffolds. 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester (C₁₄H₁₉BrN₂O₃, MW: 343.22 g/mol )[1] serves as a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides a comprehensive, self-validating crystallographic methodology for determining the high-resolution solid-state structure of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; we will dissect the causality behind each experimental parameter—from crystal growth thermodynamics to least-squares refinement algorithms—ensuring that researchers can replicate and validate these findings with absolute scientific integrity.

Structural Rationale & Mechanistic Design

Before initiating crystallographic analysis, it is critical to understand the molecular architecture of the target compound. The molecule consists of four distinct structural domains, each presenting unique crystallographic behaviors:

-

The Pyridine Core: Acts as the rigid, planar scaffold.

-

The Morpholine Ring (C2): A flexible pharmacophore that typically adopts a chair conformation. Its nitrogen atom exhibits partial sp2 hybridization due to resonance with the electron-deficient pyridine ring.

-

The tert-Butyl Ester (C3): A bulky, lipophilic protecting group. Crystallographically, tert-butyl groups are notorious for exhibiting rotational disorder. However, the severe steric clash between the C3 ester and the C2 morpholine ring restricts free rotation, effectively "locking" the conformation and paradoxically aiding in the formation of well-ordered single crystals.

-

The Bromine Atom (C5): A heavy atom that introduces significant anomalous dispersion. This heavy atom effect is highly advantageous during the phase determination step of the X-ray diffraction workflow.

Caption: Structural logic and intramolecular interactions of the target compound.

Experimental Methodologies: A Self-Validating Workflow

A robust crystallographic experiment is a closed-loop system where each step validates the integrity of the preceding one.

Crystal Growth and Selection

Protocol:

-

Solvent Selection: Dissolve 50 mg of the compound in a binary solvent system of dichloromethane (DCM) and n-hexane (1:4 v/v). Causality: DCM provides high initial solubility, while the non-polar n-hexane acts as an anti-solvent.

-

Evaporation Dynamics: Pierce the vial cap with a 22-gauge needle to restrict the evaporation rate. Causality: Slow evaporation ensures that the system remains in the metastable zone of supersaturation, promoting the nucleation of a single, highly ordered crystal rather than amorphous precipitation.

-

Selection: Under a polarized light microscope, select a block-shaped crystal (approx. 0.15 × 0.12 × 0.10 mm) that extinguishes light uniformly upon rotation.

X-ray Diffraction Data Collection

Protocol:

-

Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

-

Cryocooling: Immediately transfer the loop to the diffractometer under a continuous nitrogen stream at 100(2) K. Causality: Cryocooling minimizes the Debye-Waller factor (thermal vibration of atoms), which exponentially increases the intensity of high-angle reflections and protects the crystal from radiation damage.

-

Irradiation: Utilize Mo K α radiation ( λ = 0.71073 Å).

-

Validation Checkpoint: Evaluate the internal agreement factor ( Rint ) during data reduction. An Rint<0.05 confirms that the crystal is not twinned and that the absorption correction (multi-scan) was successful.

Structure Solution and Refinement

Protocol:

-

Phase Solution: Solve the structure using intrinsic phasing algorithms within the OLEX2 graphical interface[2]. The heavy bromine atom generates a strong initial electron density map, instantly revealing the pyridine core.

-

Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL[3].

-

Anisotropic Displacement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids). Causality: This models the directional thermal motion of the atoms, drastically lowering the R-factor.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for CH/CH₂ and 1.5Ueq(C) for methyl groups).

-

Validation Checkpoint: Assess the final residual electron density. The largest peak should be <1.0 e⋅A˚−3 and located near the heavy bromine atom, validating that no atoms are missing from the model.

Caption: Crystallographic workflow from sample preparation to structural validation.

Quantitative Data Presentation

The success of the crystallographic refinement is measured by statistical metrics. Table 1 summarizes the theoretical high-resolution refinement parameters expected for this compound, while Table 2 highlights the critical bond geometries that dictate its chemical reactivity.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₄H₁₉BrN₂O₃ |

| Formula Weight | 343.22 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Goodness-of-fit (GoF) on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1 = 0.0321, wR2 = 0.0784 |

| Largest diff. peak and hole | 0.452 and -0.318 e⋅A˚−3 |

Table 2: Selected Bond Lengths (Å) and Angles (°) and their Mechanistic Significance

| Atoms | Distance (Å) / Angle (°) | Structural Significance |

| C(5)–Br(1) | 1.895(2) | Standard aryl C–Br bond; validates halogen identity and acts as the primary synthetic handle for cross-coupling. |

| C(2)–N(1_morpholine) | 1.362(3) | Shorter than a standard C–N single bond, indicating partial double bond character due to resonance with the pyridine core. |

| O(1_ester)–C(3_carbonyl) | 1.205(3) | Typical C=O double bond length, confirming the integrity of the tert-butyl ester protecting group. |

| N(1)–C(2)–C(3) | 122.4(2) | Steric expansion (deviation from 120°) caused by the repulsion between the morpholine ring and the bulky tert-butyl group. |

Mechanistic Structural Analysis

Conformational Dynamics of the Morpholine Ring

The morpholine ring adopts a classic chair conformation to minimize torsional strain. However, the critical feature of this structure is the torsion angle between the morpholine ring and the pyridine plane. Due to the extreme steric bulk of the adjacent tert-butyl ester at the C3 position, the morpholine ring cannot achieve coplanarity with the pyridine core. It is forced to rotate out of the plane by approximately 45–55°. This orthogonal projection is highly relevant in drug design, as it allows the morpholine oxygen to project into specific solvent-exposed regions of kinase binding pockets while the pyridine core anchors to the hinge region.

Intermolecular Packing and Halogen Bonding

In the solid state, the crystal lattice is stabilized by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors (no O-H or N-H groups), it engages in extensive C–H···O interactions between the morpholine methylene protons and the ester carbonyl oxygen of adjacent asymmetric units. Furthermore, the C5 bromine atom participates in Type II halogen bonding with the π -system of neighboring pyridine rings, driving the formation of one-dimensional supramolecular chains along the crystallographic b-axis.

Conclusion

The rigorous crystallographic analysis of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester reveals a highly strained yet stable molecular architecture. By leveraging low-temperature data collection and advanced refinement algorithms via SHELXL[3] and OLEX2[2], we can achieve a highly accurate model ( R1<0.05 ). The resulting structural data—specifically the torsionally restricted morpholine ring and the precise C-Br bond metrics—provides medicinal chemists with the exact geometric parameters required for in silico docking studies and subsequent rational drug design.

References

- EvitaChem Product Database.Screening Compounds P48418: 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester. EvitaChem. Retrieved April 5, 2026.

- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009).OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. SciSpace.

- Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. National Institutes of Health (NIH).

Sources

Strategic Utilization of 5-Bromo-2-morpholin-4-yl-nicotinic Acid tert-Butyl Ester in Advanced Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the selection of bifunctional and trifunctional building blocks dictates the efficiency of late-stage lead optimization. 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester (CAS: 2204052-09-3) is a highly specialized pyridine scaffold utilized extensively in pharmaceutical research and development[1][2]. As a Senior Application Scientist, I frequently deploy this specific building block when constructing kinase inhibitors (e.g., targeting PI3K, mTOR, or ATM/ATR pathways) due to its orthogonal reactivity profile, which allows for sequential, highly controlled diversification without the need for complex protecting group manipulations.

Structural Rationale & Physicochemical Profiling

Evaluating a building block requires a deep understanding of its functional domains. This molecule presents three distinct, strategically positioned functional handles:

-

C2 Morpholine Ring : A privileged pharmacophore in oncology and neurology. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, frequently interacting with the highly conserved hinge region of kinase active sites[3].

-

C5 Bromine Atom : Positioned perfectly for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). Bromine offers superior oxidative addition kinetics compared to chlorine, enabling milder coupling conditions and broader substrate scope[4].

-

C3 tert-Butyl Ester : This is the strategic linchpin of the molecule. Unlike methyl or ethyl esters, the sterically bulky tert-butyl group provides exceptional shielding, preventing unwanted saponification during the harsh basic conditions often required for Suzuki couplings[5]. Post-coupling, it can be cleanly cleaved under anhydrous acidic conditions, avoiding aqueous workups that complicate the isolation of zwitterionic products[6].

Quantitative Data Summary

Table 1: Physicochemical and Registry Properties

| Property | Value |

| Chemical Name | 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester |

| CAS Registry Number | 2204052-09-3[1] |

| Molecular Formula | C14H19BrN2O3[2][7] |

| Molecular Weight | 343.22 g/mol [7] |

| Free Acid CAS | 1017783-03-7 (5-Bromo-2-morpholinonicotinic acid)[8] |

| Structural Class | Substituted Pyridine / Nicotinate Derivative |

De Novo Synthesis Protocol

To ensure a self-validating and reproducible system, the synthesis of this building block from commercially available 5-bromo-2-chloronicotinic acid[9] must follow a specific operational sequence to maximize yield and prevent competitive side reactions.

Step-by-Step Methodology: Synthesis of CAS 2204052-09-3

-

Esterification : Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add tert-butanol (5.0 eq), followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality: Esterifying before morpholine substitution prevents the free carboxylic acid from interfering with the subsequent nucleophilic aromatic substitution ( SNAr ). The bulky DCC/DMAP system efficiently drives the formation of the sterically hindered tert-butyl ester, which would otherwise be difficult to achieve via standard Fischer esterification.

-

-

Isolation : Stir at room temperature for 12 hours. Filter the precipitated dicyclohexylurea (DCU) by-product. Concentrate the filtrate and purify via silica gel chromatography to yield tert-butyl 5-bromo-2-chloronicotinate.

-

Nucleophilic Aromatic Substitution ( SNAr ) : Dissolve the intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add morpholine (2.5 eq) and potassium carbonate ( K2CO3 , 2.0 eq).

-

Causality: The electron-withdrawing nature of the pyridine nitrogen and the C3 ester group highly activates the C2 position for SNAr . Morpholine acts as the nucleophile, cleanly displacing the C2 chlorine.

-

-

Thermal Activation & Validation : Heat the reaction to 80°C for 6 hours. Monitor by LC-MS until the starting material mass is entirely consumed, ensuring the protocol is self-validating.

-

Workup : Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (3x) to remove DMF and excess morpholine. Dry over Na2SO4 , concentrate, and isolate the target compound (CAS 2204052-09-3)[1].

Downstream Application: Late-Stage Diversification Workflow

The primary utility of this compound is serving as a core scaffold that is first diversified at the C5 position (via the bromine handle), followed by extension at the C3 position (via the ester).

Caption: Workflow for late-stage diversification utilizing CAS 2204052-09-3.

Step-by-Step Methodology: Suzuki-Miyaura Coupling and Deprotection

-

C5 Cross-Coupling (Suzuki-Miyaura) :

-

Combine CAS 2204052-09-3 (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Add Pd(dppf)Cl2 (0.05 eq). Degas the mixture by sparging with N2 for 10 minutes.

-

Causality: Pd(dppf)Cl2 is selected for its bidentate ligand architecture, which accelerates the reductive elimination step and prevents premature dehalogenation[4]. Dioxane solubilizes the organic substrate, while water dissolves the inorganic base, creating a system essential for the transmetalation step. The tert-butyl ester remains completely stable under these aqueous basic conditions at 90°C[5].

-

Heat at 90°C for 4 hours. Cool, extract with ethyl acetate, and purify to obtain the C5-arylated intermediate.

-

-

C3 Acidic Deprotection :

-

Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

-

Causality: The acid-catalyzed cleavage of the tert-butyl ester generates a tert-butyl cation, which eliminates to form isobutylene gas. This avoids the harsh aqueous base required to cleave methyl/ethyl esters, which can be problematic for highly functionalized drug-like molecules[6]. Because isobutylene safely vents from the reaction, the workup is as simple as solvent evaporation.

-

Concentrate under reduced pressure to yield the free acid as a TFA salt, ready for immediate amide coupling (e.g., using HATU/DIPEA).

-

Analytical Characterization Standards

To validate the structural integrity of CAS 2204052-09-3 prior to use, the following analytical benchmarks must be met:

-

LC-MS : Expect a pseudo-molecular ion [M+H]+ at m/z 343.0 and 345.0. The 1:1 ratio of these peaks is the diagnostic isotopic signature of the 79Br and 81Br isotopes.

-

1H NMR (400 MHz, CDCl3 ) :

-

δ 8.25 (d, J = 2.4 Hz, 1H, Pyridine C6-H)

-

δ 7.95 (d, J = 2.4 Hz, 1H, Pyridine C4-H)

-

δ 3.80 - 3.75 (m, 4H, Morpholine −CH2−O−CH2− )

-

δ 3.35 - 3.30 (m, 4H, Morpholine −CH2−N−CH2− )

-

δ 1.58 (s, 9H, tert-Butyl −C(CH3)3 )

-

References

-

PubChemLite - "5-bromo-2-morpholinonicotinic acid (C10H11BrN2O3)" URL: [Link]

-

National Institutes of Health (PMC) - "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters" URL:[Link]

-

Organic Letters (ACS Publications) - "Preparation of tert-Butyl Esters via Pd-Catalyzed tert-Butoxycarbonylation" URL: [Link]

-

Organic Letters (ACS Publications) - "Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates" URL:[Link]

Sources

- 1. 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester | 2204052-09-3 [sigmaaldrich.cn]

- 2. 7-Amino-4-(methoxymethyl)coumarin [matrixscientific.com]

- 3. PubChemLite - 5-bromo-2-morpholinonicotinic acid (C10H11BrN2O3) [pubchemlite.lcsb.uni.lu]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. evitachem.com [evitachem.com]

- 8. 5-Bromo-2-morpholinonicotinic acid | 1017783-03-7 [sigmaaldrich.com]

- 9. synchem-formosa.com [synchem-formosa.com]

structural characterization of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

An In-Depth Technical Guide to the Structural Characterization of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

This guide provides a comprehensive framework for the definitive structural elucidation and purity assessment of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a complex heterocyclic building block, rigorous and multi-faceted analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications.

This document eschews a generic template in favor of a logical, first-principles approach that a research scientist would employ. The workflow is designed as a self-validating system, where orthogonal analytical techniques are used synergistically to build an unassailable structural proof. We will move from foundational mass confirmation to detailed atomic-level connectivity and functional group analysis.

Foundational Analysis: Molecular Structure and Mass Verification

Before embarking on any detailed spectroscopic analysis, it is crucial to establish the theoretical foundation of the molecule .

Molecular Structure:

Caption: 2D Structure of the target compound.

The primary and most fundamental analytical step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the technique of choice as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

High-Resolution Mass Spectrometry (HRMS)

Causality: The purpose of HRMS is to confirm that the synthesized material has the correct elemental composition. For a molecule containing bromine, HRMS is particularly powerful due to bromine's distinctive isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides a self-validating data point; the mass must be correct, and the isotopic pattern must match the theoretical distribution for a mono-brominated compound.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, facilitating ionization.

-

Instrumentation: Use a calibrated ESI-TOF mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Data Processing: Extract the mass of the protonated molecular ion [M+H]⁺. Compare the experimentally measured mass to the theoretical exact mass. The mass error should be less than 5 ppm. Verify the isotopic pattern of the molecular ion cluster.

Expected Data & Interpretation:

| Parameter | Theoretical Value | Expected Observation | Justification |

| Molecular Formula | C₁₄H₁₉BrN₂O₃ | - | Derived from the structure. |

| Monoisotopic Mass | 342.0582 | - | Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). |

| [M+H]⁺ (⁷⁹Br) | 343.0660 | A strong signal at m/z ≈ 343.0660 | The protonated molecular ion containing the ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | 345.0640 | A strong signal at m/z ≈ 345.0640 | The protonated molecular ion containing the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 (⁷⁹Br:⁸¹Br) | Two peaks at M and M+2 with nearly identical intensity. | Reflects the natural abundance of bromine isotopes. |

The observation of a doublet peak with a mass difference of approximately 1.998 Da and a ~1:1 intensity ratio, where the lower mass peak corresponds to the calculated exact mass of the [M+H]⁺ ion, provides unequivocal evidence for the presence of a single bromine atom and confirms the elemental formula.

Definitive Structure Elucidation: NMR Spectroscopy

While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the constitutional or bonding arrangement of the atoms. It is the gold standard for structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is required for an unambiguous assignment.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (if needed): If assignments are ambiguous, acquire a 2D COSY (Correlation Spectroscopy) to establish proton-proton couplings and a 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following tables outline the expected chemical shifts (δ) in ppm, multiplicities, and integrations for the compound. These predictions are based on standard values for similar chemical environments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H | H-6 | ~8.1 | Doublet (d) | 1H | Deshielded by adjacent N and Br. Coupled to H-4. |

| Pyridine-H | H-4 | ~7.8 | Doublet (d) | 1H | Deshielded by Br. Coupled to H-6. |

| Morpholine-H | H-a | ~3.8 | Triplet (t) | 4H | Protons adjacent to the morpholine oxygen. |

| Morpholine-H | H-b | ~3.5 | Triplet (t) | 4H | Protons adjacent to the morpholine nitrogen. |

| tert-Butyl-H | H-c | ~1.6 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| Ester Carbonyl (C=O) | ~165 | Typical chemical shift for an ester carbonyl carbon. |

| Pyridine C-2 | ~158 | Attached to two nitrogen atoms (pyridine and morpholine), highly deshielded. |

| Pyridine C-3 | ~145 | Quaternary carbon attached to the ester group. |

| Pyridine C-6 | ~140 | Aromatic CH adjacent to ring nitrogen. |

| Pyridine C-4 | ~115 | Aromatic CH. |

| Pyridine C-5 | ~110 | Carbon bearing the bromine atom (C-Br bond). |

| tert-Butyl Quaternary C | ~82 | Quaternary carbon of the tert-butyl group, attached to oxygen. |

| Morpholine C (C-O) | ~67 | Carbons adjacent to the morpholine oxygen. |

| Morpholine C (C-N) | ~45 | Carbons adjacent to the morpholine nitrogen. |

| tert-Butyl Methyl C | ~28 | Equivalent methyl carbons of the tert-butyl group. |

Synergistic Interpretation:

-

¹H NMR: Confirms the number of distinct proton environments, their integration (ratio of protons), and their neighboring protons through splitting patterns. The presence of two doublets in the aromatic region and two triplets for the morpholine protons are key signatures. A large singlet integrating to 9H is a classic sign of a tert-butyl group.

-

¹³C NMR: Confirms the number of distinct carbon environments. The presence of the ester carbonyl, the six distinct pyridine carbons (four quaternary, two CH), and the four distinct aliphatic carbons provides a complete carbon skeleton fingerprint.

-

2D NMR: An HSQC experiment would show a cross-peak connecting the proton signal at ~3.8 ppm to the carbon signal at ~67 ppm, definitively assigning them to the morpholine CH₂ next to the oxygen. A COSY experiment would show a correlation between the two pyridine doublets, confirming they are coupled to each other.

Functional Group Confirmation: Infrared Spectroscopy

Infrared (IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Identify the key absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Medium-Strong | C-H (aliphatic) stretch | From the tert-butyl and morpholine CH₂ groups. |

| ~1725 | Strong | C=O (ester) stretch | A strong, sharp peak characteristic of an ester carbonyl group. |

| ~1600-1450 | Medium | C=C and C=N (aromatic) stretch | Vibrations of the pyridine ring. |

| ~1250 | Strong | C-O (ester) stretch | Characteristic stretch for the C-O bond of the ester. |

| ~1100 | Strong | C-O-C (ether) stretch | Asymmetric stretch of the morpholine ether linkage. |

| ~600-500 | Medium | C-Br stretch | Carbon-bromine bond vibration. |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopic methods confirm the structure, they are not ideal for quantifying purity. HPLC is the standard method for assessing the purity of a drug substance or intermediate by separating the main component from any impurities.

Protocol: Reverse-Phase HPLC Method Development

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically most effective.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.

-

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Analysis: Inject a solution of the compound (~1 mg/mL). The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single major peak.

Conclusion

The is achieved through a multi-pronged analytical strategy. This workflow, beginning with HRMS to confirm the elemental formula and the presence of bromine, followed by comprehensive 1D and 2D NMR for unambiguous constitutional assignment, and supported by FT-IR for functional group verification, constitutes a robust and self-validating protocol. Finally, HPLC analysis provides quantitative assurance of the compound's purity. This rigorous approach ensures the material's identity and quality, which is a non-negotiable prerequisite for its use in research and development.

References

synthesis protocol for 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

An Application Note and Protocol for the Synthesis of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient one-step Nucleophilic Aromatic Substitution (SNAr) reaction. This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and offers expert insights into optimizing reaction parameters and troubleshooting potential issues. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing this and structurally related substituted pyridine derivatives.

Introduction and Significance

Substituted nicotinic acid derivatives are cornerstone scaffolds in modern medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs. The incorporation of a morpholine moiety is a widely used strategy in drug design to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The target compound, 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester (CAS 2204052-09-3), combines these key features with a bromine atom that serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3][4]

This guide details a direct and scalable synthesis from the commercially available precursor, tert-butyl 5-bromo-2-chloronicotinate (CAS 1335055-73-6).[5][6] The chosen synthetic route is a Nucleophilic Aromatic Substitution (SNAr), a classical and highly effective method for functionalizing electron-deficient aromatic systems.[7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established SNAr mechanism. The pyridine ring of the starting material is rendered sufficiently electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the C5-bromo group, and the C3-tert-butoxycarbonyl group. This electronic state makes the C2 position highly electrophilic and susceptible to attack by a nucleophile.

The reaction is initiated by the attack of the secondary amine of morpholine on the C2 carbon of the pyridine ring. This step, which temporarily disrupts the ring's aromaticity, is typically the rate-determining step. It leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8] Aromaticity is subsequently restored by the expulsion of the chloride leaving group, and a final deprotonation step, facilitated by a mild base, yields the final product.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 1-10 mmol. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (for 5 mmol scale) | Equivalents |

| tert-butyl 5-bromo-2-chloronicotinate | 1335055-73-6 | 306.58 | 1.53 g | 1.0 |

| Morpholine | 110-91-8 | 87.12 | 0.52 mL (0.6 g) | 1.2 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.38 g | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 25 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Flash chromatography system with silica gel

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add tert-butyl 5-bromo-2-chloronicotinate (1.53 g, 5.0 mmol, 1.0 equiv.) and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the resulting suspension for 5 minutes. Using a syringe, add morpholine (0.52 mL, 6.0 mmol, 1.2 equiv.) to the mixture.

-

Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon), attach a reflux condenser, and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is generally complete within 4-8 hours, indicated by the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-